2,5-Dideoxy-2,5-Imino-D-Glucitol

Übersicht

Beschreibung

Vorbereitungsmethoden

2,5-Dideoxy-2,5-Imino-D-Glucitol can be synthesized via the tin(II)-mediated anti-selective aldol reaction of bislactim ether and a 3-O-silylated 2,4-ethylidene-D-erythrose derivative . The reaction conditions involve the use of tin(II) as a mediator, which facilitates the formation of the desired product through a pericyclic transition structure with a boat-like conformation and a stabilizing hydrogen bond

Analyse Chemischer Reaktionen

2,5-Dideoxy-2,5-Imino-D-Glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include tin(II) compounds, silylated derivatives, and specific reaction conditions that favor the formation of the desired products . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Glycosidase Inhibition

DGDP is primarily recognized for its role as a glycosidase inhibitor . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibiting these enzymes can have therapeutic implications for various diseases:

- Diabetes Management : DGDP's ability to inhibit alpha-glucosidase positions it as a potential therapeutic agent for managing type 2 diabetes by slowing carbohydrate absorption in the intestine.

- Antiviral Activity : Research indicates that DGDP may exhibit antiviral properties by inhibiting glycosidases involved in viral replication processes .

Treatment of Lysosomal Storage Disorders

The compound has been explored for its potential in treating lysosomal storage disorders, such as Gaucher's disease. Its structural similarity to natural sugars allows it to interfere with glycoprotein processing, which is crucial in the pathophysiology of these disorders .

Enzyme Interaction Studies

DGDP's interaction with various enzymes has been extensively studied:

- Xylose Isomerase Inhibition : DGDP acts as a potent inhibitor of xylose isomerase from Arthrobacter sp., affecting carbohydrate metabolism and cellular energy pathways.

- Beta-Glucosidase Inhibition : Novel derivatives of DGDP have shown enhanced inhibitory effects against beta-glucosidase, indicating its potential utility in developing more effective inhibitors for therapeutic use .

Cellular Effects

The compound influences cellular functions, including:

- Modulation of cell signaling pathways.

- Alteration of gene expression related to carbohydrate metabolism.

These effects underscore DGDP's potential as a research tool in understanding metabolic pathways.

Building Block for Complex Molecules

DGDP serves as a versatile building block in organic synthesis:

- It can be utilized to synthesize more complex iminosugars and other biologically active compounds, such as unnatural analogs of natural products like casuarine .

- Various synthetic routes have been developed for DGDP, including tin(II)-mediated reactions and stereoselective annulation processes, demonstrating its adaptability in synthetic chemistry .

Clinical Implications

Recent studies have highlighted the clinical implications of DGDP:

- A study demonstrated its effectiveness in reducing blood glucose levels in diabetic models through enzymatic inhibition mechanisms .

- Another investigation revealed its potential role in inhibiting tumor metastasis through glycosidase inhibition pathways, suggesting broader applications in oncology .

Natural Sources and Ethnopharmacology

Research has identified DGDP in Stemona tuberosa, a plant used in traditional medicine. This finding supports the exploration of natural iminosugars for therapeutic applications and underscores the importance of ethnopharmacological studies in drug discovery .

Wirkmechanismus

The mechanism of action of 2,5-Dideoxy-2,5-Imino-D-Glucitol involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme xylose isomerase, which it inhibits by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to various downstream effects, depending on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2,5-Dideoxy-2,5-Imino-D-Glucitol is unique among similar compounds due to its specific structure and reactivity. Similar compounds include other pyrrolidine derivatives, such as 1,2-dideoxynojirimycin and duvoglustat . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Biologische Aktivität

2,5-Dideoxy-2,5-imino-D-glucitol (also known as DDI) is a synthetic iminosugar that has garnered attention for its biological activity, particularly as an inhibitor of glycohydrolases. This article discusses its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Target Enzyme : The primary target of DDI is Xylose Isomerase , an enzyme critical for carbohydrate metabolism found in the bacterium Arthrobacter sp. (strain NRRL B3728) .

Inhibition of Glycohydrolases : DDI acts as a potent inhibitor of glycohydrolases, enzymes responsible for breaking down carbohydrates. This inhibition leads to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract, which can influence metabolic processes .

Biochemical Pathways : By inhibiting glycohydrolases, DDI disrupts normal carbohydrate processing, potentially affecting energy metabolism and cellular signaling pathways. The compound's efficacy is influenced by environmental factors such as pH; at physiological pH, it is charged, which may affect its interactions with target enzymes .

DDI exhibits several notable biochemical properties:

- Potent Inhibitory Activity : It has demonstrated significant inhibitory effects against specific glycosidases and glycohydrolases .

- Cellular Effects : DDI impacts cell function by altering cell signaling pathways and gene expression. This can lead to changes in cellular metabolism and overall cell health .

- Molecular Interactions : The compound interacts with biomolecules at the molecular level through binding interactions that result in enzyme inhibition or activation .

Inhibition Studies

A study published in 2020 explored the synthesis of N-alkylated iminosugar-based ligands, including DDI derivatives. These compounds were tested for their inhibitory effects on various glycosidases. The results indicated that DDI and its derivatives exhibited significant inhibitory activity against human lysosomal β-glucosidase (GCase), suggesting potential applications in treating lysosomal storage disorders like Gaucher disease .

Clinical Implications

Research has indicated that iminosugars like DDI can function as pharmacological chaperones. They stabilize mutant enzymes associated with lysosomal storage diseases, enhancing their activity and reducing substrate accumulation in cells . For instance, DDI has been evaluated for its ability to reduce glucosylceramide levels in Gaucher disease patients when used alongside enzyme replacement therapy .

Data Table: Comparative Inhibition Potency of Iminosugars

Eigenschaften

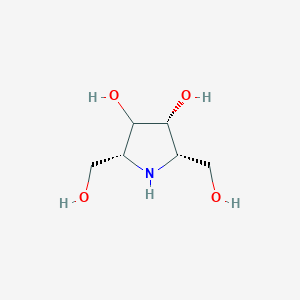

IUPAC Name |

(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,5-Dideoxy-2,5-Imino-D-Glucitol (DGDP) in medicinal chemistry?

A1: DGDP belongs to a class of compounds called iminosugars, which are sugar mimics with a nitrogen atom replacing the ring oxygen. These compounds exhibit interesting biological activities, particularly as glycosidase inhibitors. Glycosidases are enzymes involved in various biological processes, including carbohydrate metabolism and glycoprotein processing. [] Therefore, DGDP holds promise as a potential therapeutic agent for diseases like diabetes and viral infections.

Q2: How does the stereochemistry of DGDP influence its biological activity?

A2: The biological activity of DGDP is closely tied to its stereochemistry. Studies utilizing density functional theory (DFT) calculations have revealed that the specific arrangement of atoms in DGDP's boat-like conformation plays a crucial role in its ability to interact with and inhibit glycosidases. [, ] Modifications to this structure could significantly impact its potency and selectivity.

Q3: What synthetic approaches have been explored for the preparation of DGDP?

A3: Several synthetic routes have been developed to access DGDP. One approach involves the tin(II)-mediated anti-selective aldol reaction of a bislactim ether with a protected D-erythrose derivative. [] Another method utilizes a highly stereoselective [3+2]-annulation reaction of N-tosyl-α-amino aldehydes and 1,3-bis(silyl)propenes. [] Furthermore, DGDP has been synthesized from D-fructose through a multi-step process involving the preparation and manipulation of a protected polyhydroxylated pyrrolidine intermediate. []

Q4: Can DGDP serve as a starting point for the synthesis of other biologically active compounds?

A4: Yes, DGDP's polyhydroxylated structure makes it a valuable building block for synthesizing other complex molecules. For instance, it has been successfully employed as a key intermediate in the synthesis of unnatural analogs of (+)-casuarine, a natural pentahydroxylated pyrrolizidinic alkaloid with potential medicinal properties. [] This highlights the versatility of DGDP as a starting material in organic synthesis.

Q5: Are there any known natural sources of DGDP?

A5: Research has identified DGDP in the Thai medicinal plant Stemona tuberosa, commonly referred to as "Non tai yak". This plant is traditionally used for various medicinal purposes. [] The presence of DGDP in this plant further supports its potential therapeutic value and warrants further investigation into its biological properties.

Q6: Beyond DGDP, what other iminosugars have been isolated from natural sources?

A6: Apart from DGDP, other iminosugars such as α-1-C-hydroxymethylfagomine, 1-deoxymannojirimycin (DMJ), and various glycosylated derivatives of DMJ have been isolated from different plant species. [] This emphasizes the diversity of iminosugars found in nature and their potential as a source of novel therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.